[4-(2-Ethoxyphenyl)piperazin-1-yl](2-nitrophenyl)methanone
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Overview
Description
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features both piperazine and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of 2-ethoxyphenylpiperazine, which is then reacted with 2-nitrobenzoyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
Scientific Research Applications
4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and nitrophenyl-containing molecules, such as:
- 4-(2-Methoxyphenyl)piperazin-1-ylmethanone
- 4-(2-Fluorophenyl)piperazin-1-ylmethanone
Uniqueness
What sets 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(23)15-7-3-4-8-16(15)22(24)25/h3-10H,2,11-14H2,1H3 |
InChI Key |
LDNNAURSBVSDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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